molecular formula C22H20N6O4 B2497268 ethyl 2-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 887215-55-6

ethyl 2-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

Cat. No. B2497268
CAS RN: 887215-55-6
M. Wt: 432.44
InChI Key: CJQTUCZJHKPOCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting with base compounds undergoing condensation, cyclization, and functional group modifications. For example, various derivatives involving triazolopyrimidine and triazolo[1,5-a]pyrimidine rings have been synthesized through reactions with amino-heterocycles or via heating with diethyl malonate under reflux conditions (Farghaly & Gomha, 2011), (Gomha & Farghaly, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using spectroscopic techniques such as FT-IR, 1H and 13C NMR, and UV–Vis spectroscopy. Single-crystal X-ray diffraction is also employed to determine the structure precisely. DFT/B3LYP calculations, including HOMO-LUMO analysis, molecular docking studies, and molecular electrostatic potential (MEP) analysis, provide insights into the electronic properties and potential biological activity of these molecules (Sert et al., 2020).

Chemical Reactions and Properties

These compounds often participate in various chemical reactions, including cyclocondensation and nucleophilic substitution, leading to the formation of new heterocyclic systems. Such reactions are critical for the development of compounds with potential biological activities (Mohamed, 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined through experimental methods. The crystal structure analysis helps in understanding the molecular packing, hydrogen bonding interactions, and the overall stability of the crystal lattice (Xue et al., 2008).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo isomerization or tautomerism, are crucial for understanding the chemical behavior of these compounds. Studies often focus on modifications at specific sites in the molecule to investigate their impact on chemical reactivity and potential biological activity (Pryadeina et al., 2008).

Scientific Research Applications

Spectral and Molecular Docking Analyses

Compounds like ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate have been synthesized and identified through spectral analyses including FT-IR, NMR, UV–Vis, and x-ray diffraction. Theoretical calculations such as DFT/B3LYP functional analyses, HOMO-LUMO, and molecular docking studies suggest their potential as inhibitors for cancer treatment due to favorable binding energy and adherence to active protein sites (Sert et al., 2020).

Facile Synthesis Techniques

The reagent Ethyl 2-(2-tert-Butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) facilitates the synthesis of complex heterocycles, demonstrating the versatility of such ethyl derivatives in creating ring-fused pyrimidinone derivatives, which have potential applications in developing new chemical entities (Kanno et al., 1991).

Insecticidal Applications

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized for assessing insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis. This indicates the potential of such compounds in agricultural applications to protect crops from pests (Fadda et al., 2017).

Antitumor Agents

Pyridotriazolopyrimidines synthesized from similar ethyl derivatives show promising antitumor activity. Their synthesis and evaluation against cancer cell lines reveal the potential of these compounds in medicinal chemistry for developing new cancer therapies (Abdallah et al., 2017).

Fluorescent Properties

The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and the study of their fluorescent properties highlight the utility of ethyl derivatives in materials science, particularly for developing fluorescent materials and agents (Rangnekar & Rajadhyaksha, 1986).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. For example, some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds have been synthesized as novel CDK2 targeting compounds .

Future Directions

The future directions for research on this compound would likely depend on its intended application. For example, if it’s being studied for potential use as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

ethyl 2-[[2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4/c1-3-32-22(31)16-6-4-5-7-17(16)24-18(29)12-27-13-23-20-19(21(27)30)25-26-28(20)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQTUCZJHKPOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

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